5-(2,4-Dimethoxy-benzylidene)-2-thioxo-thiazolidin-4-one
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Overview
Description
5-(2,4-Dimethoxy-benzylidene)-2-thioxo-thiazolidin-4-one is a compound belonging to the thiazolidinedione class. Thiazolidinediones are known for their diverse biological activities, including antidiabetic, anticancer, antimicrobial, and anti-inflammatory properties . This compound has garnered interest due to its potential therapeutic applications and unique chemical structure.
Preparation Methods
The synthesis of 5-(2,4-Dimethoxy-benzylidene)-2-thioxo-thiazolidin-4-one typically involves the condensation of 2,4-dimethoxybenzaldehyde with thiazolidine-2,4-dione under specific reaction conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is refluxed for several hours, followed by cooling and crystallization to obtain the desired product.
Chemical Reactions Analysis
5-(2,4-Dimethoxy-benzylidene)-2-thioxo-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazolidinone derivatives.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other biologically active compounds.
Biology: The compound has shown promising results in modulating biological pathways, making it a potential candidate for drug development.
Medicine: It has been investigated for its antidiabetic, anticancer, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 5-(2,4-Dimethoxy-benzylidene)-2-thioxo-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to activate the peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in regulating glucose and lipid metabolism . Additionally, the compound can modulate inflammatory pathways by inhibiting the nuclear factor kappa B (NF-κB) signaling pathway .
Comparison with Similar Compounds
5-(2,4-Dimethoxy-benzylidene)-2-thioxo-thiazolidin-4-one can be compared with other thiazolidinedione derivatives, such as:
- 5-(4-Chloro-benzylidene)-2-thioxo-thiazolidin-4-one
- 5-(4-Methoxy-benzylidene)-2-thioxo-thiazolidin-4-one
- 5-(4-Dimethylamino-benzylidene)-2-thioxo-thiazolidin-4-one
These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activities and chemical properties. The unique combination of the 2,4-dimethoxybenzylidene group in this compound contributes to its distinct pharmacological profile .
Properties
Molecular Formula |
C12H11NO3S2 |
---|---|
Molecular Weight |
281.4 g/mol |
IUPAC Name |
(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H11NO3S2/c1-15-8-4-3-7(9(6-8)16-2)5-10-11(14)13-12(17)18-10/h3-6H,1-2H3,(H,13,14,17)/b10-5+ |
InChI Key |
AXWRYCWHNVYLQW-BJMVGYQFSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/2\C(=O)NC(=S)S2)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)NC(=S)S2)OC |
Origin of Product |
United States |
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